3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na
CAS No.:
Cat. No.: VC18537975
Molecular Formula: C21H36NNaO18S
Molecular Weight: 645.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H36NNaO18S |
|---|---|
| Molecular Weight | 645.6 g/mol |
| IUPAC Name | sodium;[(2R,3R,4S,5S,6R)-2-[(3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
| Standard InChI | InChI=1S/C21H37NO18S.Na/c1-3-7-11(26)13(28)14(29)20(36-7)38-16-9(5-24)35-19(31)10(22-6(2)25)17(16)39-21-15(30)18(40-41(32,33)34)12(27)8(4-23)37-21;/h7-21,23-24,26-31H,3-5H2,1-2H3,(H,22,25)(H,32,33,34);/q;+1/p-1/t7-,8+,9+,10+,11+,12-,13+,14-,15+,16+,17+,18-,19?,20-,21-;/m0./s1 |
| Standard InChI Key | AHNUUNATYIQLDU-RTOJEFMLSA-M |
| Isomeric SMILES | CC[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)[O-])O)NC(=O)C)O)CO)O)O)O.[Na+] |
| Canonical SMILES | CCC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)[O-])O)NC(=O)C)O)CO)O)O)O.[Na+] |
Introduction
Chemical Structure and Molecular Characteristics
Glycosidic Linkages and Sulfonation
The compound features a trisaccharide backbone composed of N-acetylglucosamine (GlcNAc), galactose (Gal), and fucose (Fuc). The galactose residue is linked to GlcNAc via a beta-1,3 glycosidic bond, while fucose connects to GlcNAc through an alpha-1,4 linkage . A critical structural element is the sulfonate group (-SO3Na) positioned at the 3'-hydroxyl group of galactose, which enhances solubility in aqueous media and mediates electrostatic interactions with target proteins .
Conformational Stability
The sodium salt form stabilizes the sulfonate group, ensuring optimal bioavailability. Nuclear magnetic resonance (NMR) studies reveal that the sulfonation induces a chair conformation in the galactose ring, promoting steric compatibility with selectin binding pockets . The compound’s density is estimated at 1.76±0.1 g/cm³, and its pKa value of -3.61±0.18 reflects the strong acidity of the sulfonate group .
Synthesis and Purification
Chemical Modification of Natural Polysaccharides
3'-Sulfated Lewis A is typically synthesized from precursor polysaccharides through regioselective sulfonation. For example, chondroitin sulfate or heparan sulfate derivatives are enzymatically cleaved to isolate trisaccharide units, which are then sulfonated at the galactose 3'-position using sulfur trioxide-triethylamine complexes . Reaction conditions—pH 7–8, 25–37°C, and anhydrous solvents—are tightly controlled to prevent desulfation or glycosidic bond hydrolysis.
Chromatographic Purification
Post-synthesis, the crude product is purified via anion-exchange chromatography (e.g., DEAE-Sepharose) to separate sulfonated species from unreacted starting materials. Final purity exceeding 95% is achievable, as confirmed by high-performance liquid chromatography (HPLC) .
Biological Roles and Mechanisms
Selectin-Mediated Cell Adhesion
3'-Sulfated Lewis A acts as a high-affinity ligand for E-selectin and P-selectin, adhesion molecules expressed on endothelial cells and platelets. The sulfonate group forms ionic bonds with calcium ions in the selectin’s lectin domain, facilitating leukocyte rolling and extravasation during inflammation .
Comparative Binding Affinity
Studies demonstrate that sulfation at the galactose 3'-position increases selectin binding by 10-fold compared to non-sulfated Lewis A . This enhancement is critical in pathologies like ischemia-reperfusion injury, where selectin inhibition reduces leukocyte infiltration and tissue damage .
Ischemia-Reperfusion Injury Mitigation
In preclinical models, intravenous administration of 3'-sulfated Lewis A (10 mg/kg) attenuated lung injury by 40–50% by blocking neutrophil adhesion to activated endothelium . Similar effects were observed in myocardial infarction models, highlighting its potential as a selectin antagonist .
| Supplier | Product Number | Purity | Packaging | Price (USD) |
|---|---|---|---|---|
| Biosynth Carbosynth | OS05428 | 95% | 250 µg | $105 |
| American Custom Chemicals | CHM0094175 | 95% | 5 mg | $495.28 |
Storage recommendations include -20°C to prevent hydrolytic degradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume